ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate
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Overview
Description
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate is a chemical compound with a complex structure that includes a pteridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate typically involves the reaction of a pteridine derivative with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pteridine attacks the ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pteridine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine-2,4,7-trione derivatives, while reduction can yield pteridine-2,4,7-triol derivatives.
Scientific Research Applications
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in pteridine metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby affecting the metabolic pathways in which they are involved .
Comparison with Similar Compounds
Similar Compounds
Pteridine: A basic structure similar to ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate but lacks the ethyl ester group.
Folic Acid: Contains a pteridine ring but has additional functional groups that confer different biological activities.
Methotrexate: A pteridine derivative used as a chemotherapy agent.
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl ester group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other pteridine derivatives .
Properties
CAS No. |
33350-18-4 |
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Molecular Formula |
C10H11N5O4 |
Molecular Weight |
265.23 |
IUPAC Name |
ethyl 2-(2-amino-4,7-dioxo-3,8-dihydropteridin-6-yl)acetate |
InChI |
InChI=1S/C10H11N5O4/c1-2-19-5(16)3-4-8(17)13-7-6(12-4)9(18)15-10(11)14-7/h2-3H2,1H3,(H4,11,13,14,15,17,18) |
InChI Key |
WIRZDQXKDYQIEU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N |
Origin of Product |
United States |
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